tert-Butyl 2-(1H-pyrrol-1-yl)ethylcarbamate
Overview
Description
Synthesis Analysis
The synthesis of “tert-Butyl 2-(1H-pyrrol-1-yl)ethylcarbamate” involves the reaction of a maleimide group and a Boc-protected amine group . The protected amine can be deprotected under acidic conditions .Molecular Structure Analysis
The molecular structure of “tert-Butyl 2-(1H-pyrrol-1-yl)ethylcarbamate” is characterized by a pyrrole ring attached to a carbamate group . The InChI code for this compound is 1S/C11H16N2O4/c1-11(2,3)17-10(16)12-6-7-13-8(14)4-5-9(13)15/h4-5H,6-7H2,1-3H3,(H,12,16) .Chemical Reactions Analysis
The maleimide group in “tert-Butyl 2-(1H-pyrrol-1-yl)ethylcarbamate” will react with a thiol group to form a covalent bond . This reaction enables the connection of a biomolecule with a thiol .Physical And Chemical Properties Analysis
The molecular weight of “tert-Butyl 2-(1H-pyrrol-1-yl)ethylcarbamate” is 210.27 g/mol. The compound is a solid at room temperature .Scientific Research Applications
Synthesis and Chemical Structure Analysis
Synthesis and Structural Studies : The chemical tert-Butyl 2-(1H-pyrrol-1-yl)ethylcarbamate, and its related compounds, have been a subject of synthesis and structural analysis. For instance, the synthesis of diastereomers related to this compound and their separation through column chromatography has been explored. X-ray crystal structure analysis has been used to establish the structural details of these compounds (Liu et al., 2012).
Crystal Structure Comparisons : The structure of related compounds has been compared with similar structures, focusing on the planarity of substituted pyrrole rings. Such studies are crucial for understanding the chemical and physical properties of these compounds (Dazie et al., 2017).
Catalysis and Polymerization
Catalysis Applications : Research has explored the use of compounds structurally similar to tert-Butyl 2-(1H-pyrrol-1-yl)ethylcarbamate in catalysis. For instance, novel pyrazolylphosphite- and pyrazolylphosphinite-ruthenium(II) complexes, which include derivatives of this compound, have been investigated as catalysts for the hydrogenation of acetophenone (Amenuvor et al., 2016).
Polymerization Studies : The role of pyrrolylaldiminate ligands, related to tert-Butyl 2-(1H-pyrrol-1-yl)ethylcarbamate, in the polymerization of ethylene has been studied. Such research contributes to the development of new materials and industrial processes (Obuah et al., 2014).
Potential Pharmaceutical Applications
- Synthetic Routes for Drug Precursors : While direct applications in drug development are excluded from this overview, the synthesis of derivatives and related compounds of tert-Butyl 2-(1H-pyrrol-1-yl)ethylcarbamate provides essential routes for developing potential drug precursors. For instance, studies have been conducted on the synthesis of compounds that play a crucial role in the synthesis route of targeted molecules (Zhang et al., 2022).
properties
IUPAC Name |
tert-butyl N-(2-pyrrol-1-ylethyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)12-6-9-13-7-4-5-8-13/h4-5,7-8H,6,9H2,1-3H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGROYBBFCGZMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1C=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-(1H-pyrrol-1-yl)ethylcarbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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